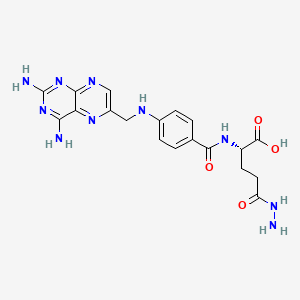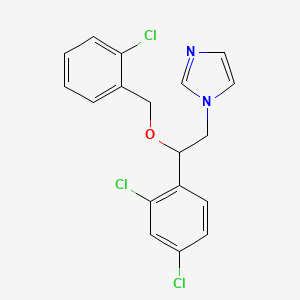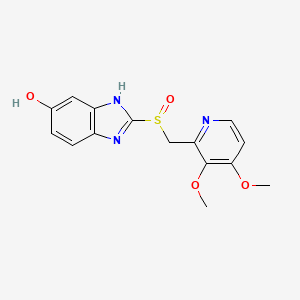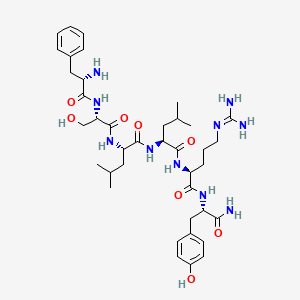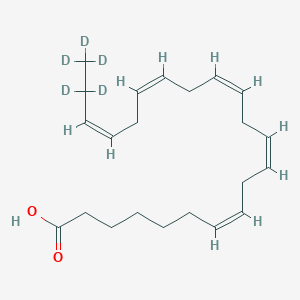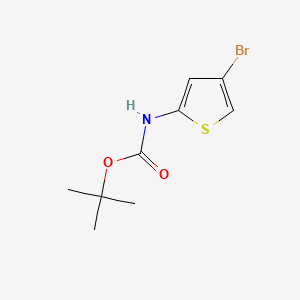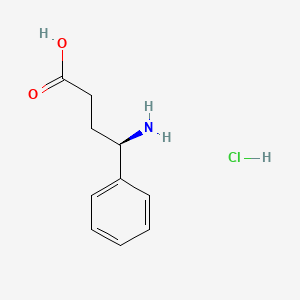
(11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound (11) is a selective δ-secretase inhibitor, known for its non-toxic properties and high selectivity. It interacts with the active and allosteric sites of δ-secretase, making it a valuable tool in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Compound (11) involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or reduction.
Industrial Production Methods
In an industrial setting, the production of Compound this compound) is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch processing: Large quantities of starting materials are reacted in batch reactors.
Continuous flow processing: This method allows for the continuous production of the compound, improving efficiency and consistency.
化学反应分析
Types of Reactions
Compound (11) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学研究应用
Compound (11) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of enzyme inhibition, particularly δ-secretase, to understand its role in biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases where δ-secretase is implicated, such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Compound (11) involves its interaction with δ-secretase. It binds to both the active site and allosteric sites of the enzyme, inhibiting its activity. This inhibition affects the downstream pathways regulated by δ-secretase, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
DAPT: Another δ-secretase inhibitor with different binding properties.
RO4929097: A γ-secretase inhibitor with a broader range of targets.
LY411575: A potent γ-secretase inhibitor used in similar research applications.
Uniqueness
Compound (11) is unique due to its high selectivity and non-toxic nature, making it a preferred choice for research involving δ-secretase. Its ability to interact with both the active and allosteric sites of the enzyme sets it apart from other inhibitors .
属性
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17Z)-17-(1-hydroxy-2-oxoethylidene)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-13(25)28-20-11-23(3)17(6-7-18(23)19(27)12-24)16-5-4-14-10-15(26)8-9-22(14,2)21(16)20/h10,12,16-17,20-21,27H,4-9,11H2,1-3H3/b19-18-/t16-,17-,20-,21+,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWBLXIJBPZHSL-VHGLZKAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=C(C=O)O)C3C1C4(CCC(=O)C=C4CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]\2([C@@H](CC/C2=C(\C=O)/O)[C@H]3[C@H]1[C@]4(CCC(=O)C=C4CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)

![(1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine](/img/structure/B568827.png)
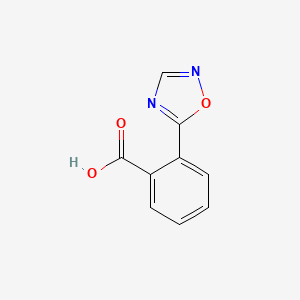
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)
